4-Desmethyl-3-methyl Celecoxib-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

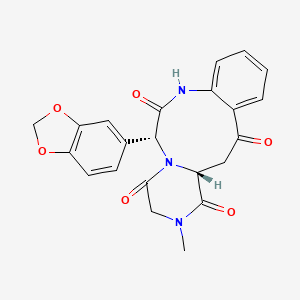

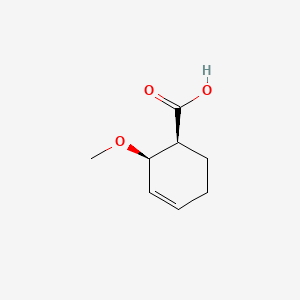

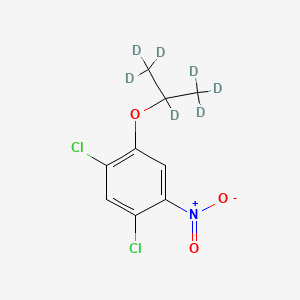

4-Desmethyl-3-methyl Celecoxib-d4 is a compound with the molecular formula C17H14F3N3O2S . It is a stable isotope-labeled compound used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .

Molecular Structure Analysis

The molecular structure of 4-Desmethyl-3-methyl Celecoxib-d4 consists of 17 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure is not provided in the available resources.科学的研究の応用

Synthesis and Diagnostic Application

4-Desmethyl-3-methyl Celecoxib-d4, as an analogue of Celecoxib, plays a pivotal role in the synthesis of labeled compounds for diagnostic applications. For instance, the synthesis of an iodine-123-labeled analogue of Celecoxib was accomplished for potential use in single photon emission computed tomography (SPECT), illustrating the compound's utility in diagnostic imaging (Kabalka, Mereddy, & Schuller, 2005). Similarly, the development of [11C]Celecoxib, a COX-2 selective inhibitor labeled with carbon-11, highlights its potential as a positron emission tomography (PET) probe for imaging COX-2 expression in vivo, demonstrating the compound's significant contribution to diagnostic research (Prabhakaran et al., 2005).

Drug Development and Therapeutic Research

The compound's structural modification to Celecoxib, a well-known COX-2 inhibitor, opens new avenues in drug development, particularly in exploring its non-COX-2 inhibitory analogues for antitumor properties. Studies have shown that analogues like dimethyl-celecoxib (DMC) retain the antiproliferative and apoptosis-inducing function without inhibiting COX-2, suggesting their potential for cancer therapy without the associated risks of COX-2 inhibition (Schönthal, 2006). This aspect is particularly significant in the context of glioma therapy, where the antitumor effects of celecoxib's analogues, independent of COX-2 inhibition, could offer new therapeutic strategies (Schönthal, 2006).

Pharmacokinetics and Drug Delivery Research

The investigation into the pharmacokinetics and drug delivery systems for Celecoxib and its analogues, including 4-Desmethyl-3-methyl Celecoxib-d4, is crucial for enhancing drug efficacy and bioavailability. Research into developing a dry elixir (DE) system for Celecoxib has shown promising results in enhancing the dissolution rate and oral bioavailability of poorly water-soluble drugs, indicating the potential for similar applications with its analogues (Cho et al., 2018). Moreover, the use of liposomes for drug delivery highlights the ongoing efforts to improve the therapeutic efficacy of Celecoxib and its derivatives through innovative delivery mechanisms (Moghimipour & Handali, 2012).

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVPOTMPKLOUHZ-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC(=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Desmethyl-3-methyl Celecoxib-d4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)